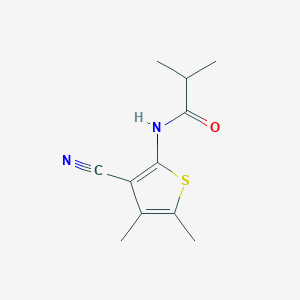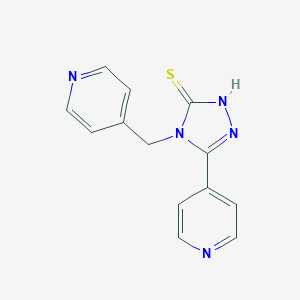
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide, also known as compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 251.33 g/mol.
科学的研究の応用
Compound A has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study published in the European Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to have potent anti-cancer activity against human breast cancer cells.
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been suggested that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, it may inhibit the activity of certain protein kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to induce apoptosis (programmed cell death) in human breast cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory effects, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages.
実験室実験の利点と制限
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in lab experiments is its high potency and selectivity. It has been shown to have potent anti-cancer and anti-inflammatory activity at low concentrations. Additionally, its synthetic nature allows for easy modification and optimization of its structure for different applications. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. This may lead to the development of more potent and selective N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamides for therapeutic use. Another direction is to study the pharmacokinetics and toxicity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in animal models, which may provide insights into its potential use in humans. Additionally, the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
合成法
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-2-methylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A as a white solid with a yield of around 70-80%.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFGZGJWXIVEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508643.png)
![5-bromo-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508644.png)
![2-[(2-chlorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B508646.png)
![3,5-dimethoxy-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B508648.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B508661.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B508662.png)
![2,5-dichloro-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B508663.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B508664.png)

![2-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B508670.png)


![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)
![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)